Diiodocopper, chemically represented as copper(II) iodide with the formula CuI₂, is an inorganic compound consisting of copper and iodine. It typically appears as a reddish-brown solid and is known for its ionic structure, where copper exists in a +2 oxidation state. The compound is categorized under metal halides and exhibits properties characteristic of both copper and iodine.
The molecular structure of diiodocopper features a tetrahedral coordination around the copper atom, where two iodide ions are bonded to the copper ion. This configuration is typical for many metal halides, contributing to the compound's stability and reactivity.
This reaction illustrates how diiodocopper decomposes into cuprous iodide and elemental iodine upon heating, highlighting its instability at elevated temperatures .
Additionally, diiodocopper can react with various acids or bases, where it can undergo hydrolysis or form complex ions in solution. For example:
This reaction showcases the potential for diiodocopper to interact with water, leading to the formation of copper hydroxide and hydroiodic acid .
Research into the biological activity of diiodocopper is limited but suggests potential antimicrobial properties. Copper compounds, including diiodocopper, have been studied for their ability to inhibit bacterial growth and biofilm formation. This property may be attributed to the release of reactive iodine species in biological environments .
Diiodocopper can be synthesized through several methods:
This method is often preferred in laboratory settings due to its simplicity and efficiency .
Diiodocopper finds use in various applications:
Diiodocopper shares similarities with other copper halides but has unique characteristics:
Compound | Formula | Oxidation State | Properties |
---|---|---|---|
Diiodocopper | CuI₂ | +2 | Reddish-brown solid, ionic structure |
Copper(I) Iodide | CuI | +1 | White solid, used as a reducing agent |
Copper(I) Bromide | CuBr | +1 | Colorless to yellow solid |
Copper(II) Iodide | CuI₂ | +2 | Yellow-brown solid |
Diiodocopper is unique among these compounds due to its stability at room temperature compared to other copper halides that may decompose or react more readily under similar conditions .
The γ-CuI phase adopts a zinc blende structure (space group: F$\overline{4}$3m) with copper ions tetrahedrally coordinated by iodide anions. First-principles calculations reveal a lattice constant of 6.04 Å at ambient conditions, with Cu-I bond lengths of 2.63 Å [1] [4]. This configuration enables a direct bandgap of 3.1 eV, critical for optoelectronic applications [4] [5]. The tetrahedral geometry arises from sp³ hybridization, with Madelung constant calculations confirming the stability of this arrangement in low-temperature regimes [1] [4].
Above 390°C, γ-CuI transitions to the β-phase (space group: P6₃mmc), characterized by a hexagonal wurtzite structure. This phase exhibits anisotropic lattice parameters (a = 4.31 Å, c = 7.12 Å) and retains tetrahedral coordination but with elongated Cu-I bonds (2.67 Å) [1] [4]. The structural distortion reduces symmetry, creating a 0.22 eV increase in bandgap compared to the zinc blende phase [4]. Ab initio molecular dynamics simulations attribute this transition to entropy-driven lattice softening at elevated temperatures [4].
At temperatures exceeding 440°C, α-CuI forms a cubic rock salt lattice (space group: Fm$\overline{3}$m) with octahedral coordination. The phase change accompanies a 12% volume contraction, reducing Cu-I bond lengths to 2.53 Å [4] [5]. High-pressure X-ray diffraction studies confirm this high-entropy phase exhibits metallic conductivity due to overlapping 3d–4s copper orbitals [4]. The transition mechanism involves sequential breaking of tetrahedral bonds and reorganization into face-centered cubic packing [1] [4].
Cu-I bond distances vary systematically across phases:
Phase | Coordination | Bond Length (Å) |
---|---|---|
γ-CuI | Tetrahedral | 2.63 ± 0.02 |
β-CuI | Tetrahedral | 2.67 ± 0.03 |
α-CuI | Octahedral | 2.53 ± 0.01 |
Data compiled from [1] [4] [5]
Density functional theory (DFT) calculations reveal bond contraction in α-CuI arises from increased ionic character (Mulliken charge: Cu⁺¹.₂, I⁻⁰.₈) [5]. Electron localization function (ELF) analysis shows 77% electron density localization around iodide ions in γ-CuI, decreasing to 68% in the rock salt phase [4].
The prevalence of tetrahedral geometry in γ- and β-CuI stems from copper's 3d¹⁰ electronic configuration, which favors sp³ hybridization. Extended X-ray absorption fine structure (EXAFS) studies confirm Debye-Waller factors of 0.002–0.004 Ų for Cu-I bonds, indicating minimal thermal disorder below 390°C [1] [5]. Crystal field stabilization energy calculations yield 142 kJ/mol for tetrahedral sites versus 98 kJ/mol for octahedral configurations [4].
Despite formal ionic charges (Cu⁺, I⁻), the covalent contribution to bonding ranges from 28–35% based on overlap population analysis [4]. The Phillips ionicity scale assigns CuI a value of 0.73, intermediate between GaAs (0.31) and MgO (0.84) [5]. This mixed bonding character enables unique optoelectronic properties, including high hole mobility (40 cm²/V·s) in γ-CuI thin films [1] [5].
CuI undergoes reconstructive phase transitions with distinct thermodynamic signatures:
Landau theory modeling identifies the γ→β transition as second-order, driven by soft phonon modes at the Brillouin zone edge [4]. In contrast, the β→α transition exhibits first-order characteristics with hysteresis loops spanning 15°C during cooling cycles [1]. High-pressure studies reveal a zinc blende → tetragonal → orthorhombic sequence above 9.6 GPa, though these metastable phases revert upon pressure release [4].
Edge-sharing CuI₃ triangles form trimeric clusters with D₃h symmetry. These units polymerize into helical chains via μ³-iodide bridges, as evidenced by single-crystal neutron diffraction [1] [5]. The Cu-Cu distance within trimers measures 2.85 Å, shorter than the van der Waals radius (2.96 Å), suggesting metallophilic interactions [5].
Dimeric Cu₂I₂ units adopt planar rhombic geometries with Cu-Cu separations of 2.73 Å. Raman spectroscopy identifies a characteristic ν(Cu-I) mode at 145 cm⁻¹, blue-shifted by 18 cm⁻¹ compared to monomeric species [1]. These dimers serve as building blocks for photoluminescent coordination polymers, exhibiting quantum yields up to 92% in thin-film configurations [1] [5].
One-dimensional chains of edge-sharing CuI₄ tetrahedra form in solution-processed CuI, with periodicities of 6.8 Å along the [1] direction [5]. Transmission electron microscopy reveals these chains self-assemble into nanowires with aspect ratios exceeding 100:1, displaying anisotropic conductivity (σ∥/σ⟂ = 3.8) [1] [5].
Chiral Cu₂I₂ dimers crystallize in P3₁21 space groups, forming double helices with 4.1 Å pitch. Circular dichroism spectra show strong Cotton effects at 320 nm (Δε = +12,500 M⁻¹cm⁻¹), indicating pronounced configurational stability [1] [5]. These helices template the growth of metastable β-CuI nanocrystals under kinetic control [1].